molecular formula C17H11ClN2OS3 B2741704 N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921566-02-1

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2741704
CAS No.: 921566-02-1
M. Wt: 390.92
InChI Key: CNZAIXZKEJCINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide: is a complex organic compound that features a benzo[d]thiazole moiety, a thiophene ring, and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole and thiophene derivatives, which are then subjected to various coupling reactions. The chlorinated thiophene ring is introduced through halogenation reactions. The final step often involves the formation of the acetamide linkage through amidation reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[d]thiazole moiety, potentially converting it to a dihydrobenzo[d]thiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and benzo[d]thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrobenzo[d]thiazole derivatives.

    Substitution: Various substituted thiophene and benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and protein binding due to its structural complexity and functional groups.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The benzo[d]thiazole and thiophene moieties are known for their bioactivity, making this compound a candidate for drug discovery and development.

Industry: In materials science, the compound can be used in the design of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can engage in π-π stacking interactions, while the thiophene rings can participate in electron-donating or withdrawing processes, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(thiophen-2-yl)acetamide: Lacks the chlorine atom, which may affect its reactivity and bioactivity.

    N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-bromothiophen-2-yl)acetamide: Contains a bromine atom instead of chlorine, potentially altering its chemical and physical properties.

Uniqueness: The presence of the chlorine atom in N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide can significantly influence its reactivity, making it distinct from its analogs. Chlorine atoms can enhance the compound’s electrophilicity, making it more reactive in certain substitution reactions. Additionally, the specific arrangement of functional groups in this compound may confer unique electronic properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS3/c18-14-6-5-10(23-14)9-15(21)20-16-11(7-8-22-16)17-19-12-3-1-2-4-13(12)24-17/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZAIXZKEJCINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.